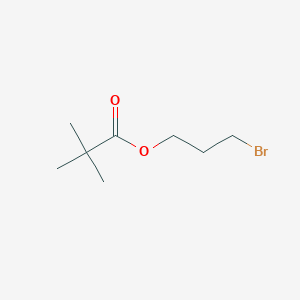

3-Bromopropyl 2,2-dimethylpropanoate

Description

Properties

CAS No. |

62047-54-5 |

|---|---|

Molecular Formula |

C8H15BrO2 |

Molecular Weight |

223.11 g/mol |

IUPAC Name |

3-bromopropyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C8H15BrO2/c1-8(2,3)7(10)11-6-4-5-9/h4-6H2,1-3H3 |

InChI Key |

NAACHYSCSWYGBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 3-bromopropyl 2,2-dimethylpropanoate (hypothetical data inferred from analogs) with key structurally related compounds:

*Hypothetical data inferred from analogs.

†Estimated based on chloro analog ; bromine increases molecular weight and boiling point.

‡Density approximated using ethyl ester analog .

Key Observations:

Spectroscopic Characterization

1H-NMR and 13C-NMR are critical for structural confirmation. For example, the chloro analog in showed distinct signals for the pivalate methyl groups (~1.2 ppm) and hydroxyl proton (~2.5 ppm) . The bromo analog would exhibit similar pivalate signals but distinct alkyl-bromine coupling patterns in 1H-NMR.

Q & A

Basic: What are the recommended synthetic methodologies for 3-Bromopropyl 2,2-dimethylpropanoate?

Answer:

- Esterification: React 2,2-dimethylpropanoic acid (pivalic acid) with 3-bromo-1-propanol using acid catalysts (e.g., concentrated H₂SO₄) or coupling reagents like DCC/DMAP to form the ester bond.

- Alkylation: Treat pivalate salts (e.g., sodium pivalate) with 1,3-dibromopropane under nucleophilic conditions.

- Purification: Use fractional distillation (if volatile) or recrystallization in non-polar solvents, leveraging solubility trends observed in structurally related brominated esters .

Advanced: How can competing elimination reactions be minimized during synthesis?

Answer:

- Reaction Conditions: Maintain low temperatures (0–5°C) and use aprotic solvents (e.g., THF) to suppress E2 elimination.

- Base Selection: Opt for bulky bases (e.g., DBU) to reduce β-hydrogen abstraction.

- Monitoring: Track reaction progress via TLC (hexane/EtOAc) or GC-MS to terminate the reaction before side products dominate .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H NMR: δ ~4.2 ppm (OCH₂), δ ~1.2 ppm ((CH₃)₃C).

- ¹³C NMR: Ester carbonyl at ~175 ppm, quaternary carbon at ~38 ppm.

- IR: C=O stretch (~1720 cm⁻¹), C-Br (~600 cm⁻¹).

- HRMS: Verify molecular ion ([M+H]⁺) and isotopic pattern for bromine .

Advanced: How can overlapping NMR signals be resolved?

Answer:

- 2D NMR: Use HSQC/HMBC to correlate protons with carbons and identify coupled systems.

- Deuterated Solvents: Reduce splitting artifacts (e.g., CDCl₃ for sharper signals).

- Comparative Analysis: Reference chemical shifts of analogous esters (e.g., 3-bromopropyl acetate) .

Basic: What storage conditions ensure stability?

Answer:

- Store in amber vials under inert gas (N₂/Ar) at 4°C.

- Avoid moisture and light, as bromide esters are prone to hydrolysis and radical degradation. Stability data from bromophenylacetic acid derivatives suggest shelf life >6 months under these conditions .

Advanced: How does steric hindrance influence bromide reactivity?

Answer:

- SN2 vs. SN1: The bulky 2,2-dimethylpropanoate group sterically hinders SN2 backside attack, favoring SN1 mechanisms in polar protic solvents (e.g., H₂O/EtOH).

- Computational Insights: DFT studies on similar systems show increased activation energy for SN2 pathways due to steric strain .

Basic: What purification techniques isolate the compound effectively?

Answer:

- Liquid-Liquid Extraction: Separate from aqueous byproducts using ethyl acetate.

- Column Chromatography: Use silica gel with hexane/EtOAc (4:1).

- Distillation: If applicable, employ reduced pressure (based on boiling points of analogous bromoesters, e.g., ~160–180°C) .

Advanced: How is the compound utilized in nucleophilic substitutions?

Answer:

- Alkylation Agent: React with amines (e.g., piperidine) in DMF to form quaternary ammonium salts.

- Kinetic Control: Optimize nucleophile concentration (0.5–1.0 M) and solvent polarity (e.g., DMSO) to maximize substitution over elimination. Rate studies show pseudo-first-order kinetics under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.